molecular formula C16H15N3O4S B2929362 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-77-8

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2929362
CAS No.: 941902-77-8
M. Wt: 345.37
InChI Key: JDICVLZHJUQTPH-UHFFFAOYSA-N
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Description

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a propanamide chain modified with a 4-methoxyphenylthio moiety. This structure combines aromatic, heterocyclic, and sulfur-containing components, which are often associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-11-4-6-12(7-5-11)24-10-8-14(20)17-16-19-18-15(23-16)13-3-2-9-22-13/h2-7,9H,8,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDICVLZHJUQTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound that incorporates a furan moiety and an oxadiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Structure and Properties

The compound's structure can be represented as follows:

N 5 furan 2 yl 1 3 4 oxadiazol 2 yl 3 4 methoxyphenyl thio propanamide\text{N 5 furan 2 yl 1 3 4 oxadiazol 2 yl 3 4 methoxyphenyl thio propanamide}

Key Properties:

  • Molecular Formula: C13H12N4O3S
  • Molecular Weight: 296.33 g/mol
  • Appearance: Solid
  • Melting Point: Not specified in the sources.

Anticancer Activity

  • Mechanism of Action:
    • The 1,3,4-oxadiazole scaffold has shown significant anticancer potential by targeting various enzymes involved in cancer cell proliferation such as thymidylate synthase, HDAC (Histone Deacetylases), and topoisomerase II .
    • Recent studies indicate that derivatives of 1,3,4-oxadiazoles can inhibit telomerase activity and other proteins contributing to tumor growth .
  • Case Studies:
    • A study involving oxadiazole derivatives demonstrated their ability to inhibit cancer cell lines effectively. The compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
    • In vitro assays showed that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

  • Spectrum of Activity:
    • Compounds containing the oxadiazole moiety have been evaluated for their antibacterial and antifungal properties. They have shown promising results against both Gram-positive and Gram-negative bacteria .
    • The presence of the furan ring enhances the antimicrobial efficacy due to its ability to interact with microbial enzymes.
  • Case Studies:
    • Research highlighted that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, indicating potential for development as new antibiotics .

Other Biological Activities

  • Anti-inflammatory and Antioxidant Effects:
    • Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
    • Antioxidant activity has also been observed, which may contribute to their protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureEffect on Activity
Furan ringEnhances interaction with biological targets
Oxadiazole moietyCritical for anticancer and antimicrobial activity
Methoxyphenyl thio groupContributes to enhanced lipophilicity and cellular uptake

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues with 1,3,4-Oxadiazole Cores

2.1.1. LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Features : Shares the 5-(furan-2-yl)-1,3,4-oxadiazole moiety but differs in the benzamide sulfonamide substituent.
  • Bioactivity : Exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition .
  • Significance : Highlights the role of the oxadiazole-furan scaffold in targeting fungal enzymes.
2.1.2. N,N-Diethyl-3-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]Thio}Propanamide
  • Key Features : Contains the same oxadiazole-furan core but replaces the 4-methoxyphenylthio group with a diethylamide.
  • Physicochemical Impact : The diethyl group likely enhances lipophilicity compared to the polar 4-methoxyphenylthio substituent, affecting solubility and membrane permeability .
2.1.3. Compounds 8d–8h ()
  • Examples :
    • 8d : 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide.
    • 8h : 3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide.
  • Substituent Effects: Electron-donating groups (e.g., 4-methyl in 8d) increase stability, reflected in higher melting points (135–136°C for 8d vs. 158–159°C for nitro-substituted 8h).

Analogues with Alternative Heterocyclic Cores

2.2.1. Compound 31 (N-(5-(4-Fluorophenyl)Thiazol-2-yl)-3-(Furan-2-yl)Propanamide)
  • Key Features : Replaces oxadiazole with a thiazole ring.
  • Bioactivity : Shows potent KPNB1 inhibition and anticancer activity, underscoring the importance of heterocycle choice in target specificity .
2.2.2. Compounds 7c–7f ()
  • Examples: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides.
  • Physicochemical Data : Lower molecular weights (~375–389 g/mol) and melting points (134–178°C) compared to the target compound, suggesting that bulky substituents (e.g., 4-methoxyphenylthio) increase molecular weight and thermal stability .

Sulfur-Modified Analogues

2.3.1. 3-[(5-Amino-1,3,4-Thiadiazol-2-yl)Thio]-N-(4-Methoxyphenyl)Propanamide
  • Key Features : Replaces oxadiazole with thiadiazole (S instead of O in the heterocycle).
  • Impact : The thiadiazole’s higher electronegativity may alter hydrogen-bonding capacity and metabolic stability .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Bioactivity Highlights Reference
Target Compound 1,3,4-Oxadiazole 5-(Furan-2-yl), 4-methoxyphenylthio Not reported Hypothesized enzyme inhibition N/A
LMM11 1,3,4-Oxadiazole 5-(Furan-2-yl), benzamide sulfonamide Not reported Antifungal (C. albicans)
N,N-Diethyl-3-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]Thio}Propanamide 1,3,4-Oxadiazole Diethylamide Not reported Not reported
8d () 1,3,4-Oxadiazole 4-Methylphenyl, thiazol-2-yl 135–136 Not reported
8h () 1,3,4-Oxadiazole 3-Nitrophenyl, 5-methylthiazol-2-yl 158–159 Not reported
Compound 31 (Thiazole core) Thiazole 4-Fluorophenyl, furan-2-yl Not reported KPNB1 inhibition, anticancer

Key Research Findings

Substituent Effects on Bioactivity :

  • The 4-methoxyphenylthio group in the target compound may enhance interactions with hydrophobic enzyme pockets, similar to the 3-nitrophenyl group in 8h, which improves electrophilic reactivity .
  • Furan substituents (as in LMM11 and the target compound) contribute to π-π stacking in enzyme binding .

Heterocycle Impact :

  • Oxadiazole cores (vs. thiazole/thiadiazole) offer balanced electronic properties for both stability and target engagement .

Synthetic Feasibility :

  • Compounds with arylthio propanamide chains (e.g., and ) are typically synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound’s synthesis may follow similar routes .

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